2-Amino-6-chloro-3-methylbenzaldehyde

Description

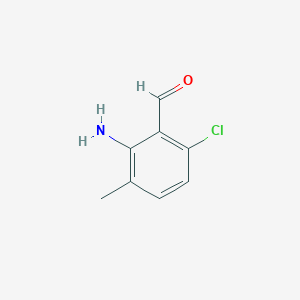

2-Amino-6-chloro-3-methylbenzaldehyde (C₈H₇ClNO) is a substituted benzaldehyde featuring an amino group at position 2, a chloro substituent at position 6, and a methyl group at position 3. This compound belongs to the class of aromatic aldehydes, where the aldehyde (-CHO) functional group at position 1 confers reactivity toward nucleophilic addition and condensation reactions.

Properties

IUPAC Name |

2-amino-6-chloro-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIRZNKONQKJFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3-methylbenzaldehyde typically involves the chlorination of 3-methylbenzaldehyde followed by the introduction of an amino group. One common method includes the reaction of 3-methylbenzaldehyde with chlorine gas in the presence of a catalyst to yield 2-chloro-3-methylbenzaldehyde. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: 2-Amino-6-chloro-3-methylbenzoic acid.

Reduction: 2-Amino-6-chloro-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-6-chloro-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

2-Amino-5-chloro-3-methylbenzaldehyde (CAS 151446-29-6)

- Structure : Differs in the chloro substituent position (position 5 vs. 6).

- Molecular Formula: C₈H₈ClNO.

- Key Differences: The 5-chloro isomer () may exhibit altered electronic effects due to proximity between the chloro and aldehyde groups.

Functional Group Derivatives

Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9)

- Structure : Ester derivative (-COOEt) replacing the aldehyde (-CHO).

- Molecular Formula: C₁₀H₁₂ClNO₂.

- Key Differences :

6-Chloroanthranilic Acid (2-amino-6-chlorobenzoic acid, CAS 2148-56-3)

- Structure : Carboxylic acid (-COOH) at position 1 instead of aldehyde.

- Molecular Formula: C₇H₆ClNO₂.

- Key Differences: Higher polarity due to the acidic -COOH group, favoring aqueous solubility (pKa ~2–3). Applications in dye synthesis and as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Halogen-Substituted Analogs

2-Amino-3-bromobenzoic Acid

- Structure : Bromo substituent at position 3 vs. chloro at position 5.

- Molecular Formula: C₇H₆BrNO₂.

- Key Differences :

Physicochemical and Reactivity Comparison

Biological Activity

2-Amino-6-chloro-3-methylbenzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features an amino group, a chloro substituent, and a methyl group on a benzaldehyde backbone, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The molecular formula of this compound is , with a molecular weight of approximately 169.61 g/mol. The structural arrangement of this compound imparts distinct chemical properties that are crucial for its biological activities.

The biological activity of this compound is largely attributed to its ability to interact with various cellular targets, including enzymes and receptors. Specific mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain metabolic enzymes, which may affect drug metabolism pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, making it a candidate for further research in infection control.

- Anticancer Properties : Research indicates potential anticancer effects, possibly through the induction of apoptosis in cancer cells.

Antimicrobial Activity

Studies have indicated that this compound demonstrates significant activity against various bacterial strains. Its effectiveness as an antimicrobial agent is currently under investigation, focusing on its mechanism of action against specific pathogens.

Anticancer Research

Recent findings suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on breast and colon cancer cells. The underlying mechanisms likely involve modulation of cell cycle progression and induction of apoptosis.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various substituted benzaldehydes, this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Cytotoxicity in Cancer Cells : Another study investigated the cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The compound showed IC50 values of 20 µM for MCF-7 and 15 µM for HCT116, indicating significant potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Notable Activities |

|---|---|---|---|

| 2-Amino-4-chloro-3-methylbenzaldehyde | 1598290-86-8 | Amino group at position 2 | Antimicrobial and anticancer |

| 2-Amino-6-chlorobenzaldehyde | 151446-29-6 | Chlorine at position 6 | Moderate cytotoxicity |

| 4-Chloro-3-methylbenzaldehyde | 101349-71-7 | Lacks amino group; only contains chloro | Basic aromatic properties |

From this table, it can be observed that the presence of both amino and chloro groups in this compound contributes to its unique reactivity and potential applications compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.